N-(3-methoxyphenyl)pyrazine-2-carboxamide
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Overview
Description
N-(3-methoxyphenyl)pyrazine-2-carboxamide: is a chemical compound belonging to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 3-methoxyaniline. The process generally includes the following steps:
Activation of Pyrazine-2-carboxylic Acid: The carboxylic acid group is activated using reagents like thionyl chloride to form the corresponding acyl chloride.
Amidation Reaction: The acyl chloride is then reacted with 3-methoxyaniline in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-(3-methoxyphenyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use in the development of new therapeutic agents for treating infections and cancer.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets:
Antimicrobial Activity: It inhibits the growth of bacteria by interfering with their cell wall synthesis or protein synthesis.
Antifungal Activity: It disrupts the fungal cell membrane, leading to cell lysis.
Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
- N-(4-methoxyphenyl)pyrazine-2-carboxamide
- N-(3,5-dimethylphenyl)pyrazine-2-carboxamide
- N-(4-chlorophenyl)pyrazine-2-carboxamide
Comparison: N-(3-methoxyphenyl)pyrazine-2-carboxamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its pharmacological activity and selectivity. For instance, the methoxy group at the 3-position may enhance its lipophilicity and membrane permeability compared to other derivatives .
Properties
IUPAC Name |
N-(3-methoxyphenyl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-17-10-4-2-3-9(7-10)15-12(16)11-8-13-5-6-14-11/h2-8H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKHKJVMWVCRKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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